4-fluorocubane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

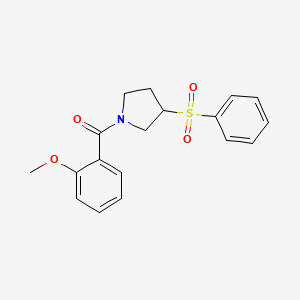

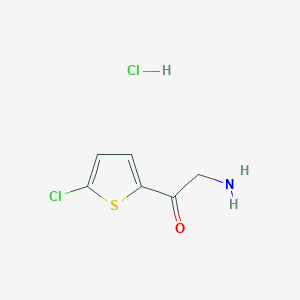

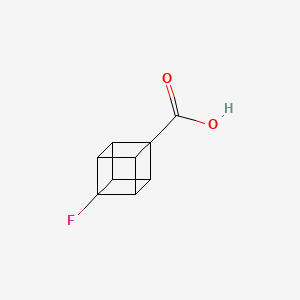

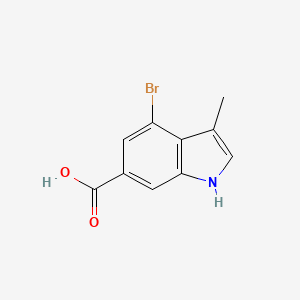

4-Fluorocubane-1-carboxylic Acid is a derivative of cubane, a synthetic hydrocarbon molecule that consists of eight carbon atoms arranged at the corners of a cube . It has a fluorine atom attached to one of the carbon atoms and a carboxylic acid group attached to another . The CAS number for this compound is 145193-69-7 .

Scientific Research Applications

Crystallographic Analysis

The study of 4-fluorocubane-1-carboxylic acid derivatives, such as 1-acetamido-4-fluorocubane, has provided insight into the effects of fluorine and other substituents on cubane structure. X-ray diffraction analysis of these compounds reveals how fluorine substituents can cause shortening of vicinal bonds within the cubane skeleton, influencing bond length and orientation. These findings are crucial for understanding the structural dynamics of cubane derivatives (Irngartinger et al., 1999).

Fluorination Reactions

Research on the interaction of cubane derivatives with elemental fluorine, including 1,4-cubanedicarboxylic acid and its esters, has shown the potential of fluorine for inducing chemical modifications. The nature of the resulting fluorinated cubane products varies with the conditions of the fluorination process. Such studies help in the development of new synthetic methods and understanding of fluorine chemistry in complex organic molecules (Eremenko et al., 2001).

Photomechanical Materials

The fluorination of derivatives like 9-anthracene carboxylic acid has been studied for improving photomechanical properties. These studies show that fluorinated derivatives can exhibit varied photomechanical responses, which are crucial for the development of advanced materials with specific light-responsive properties (Zhu et al., 2014).

Conformational Analysis of Amino Acid Derivatives

The conformational properties of amino acid derivatives, such as 4‐Amino‐(D3)‐trishomocubane‐4‐carboxylic acid, have been explored. These studies are significant for designing peptides and protein surrogates, offering insights into the potential biomedical applications of cubane-based amino acids (Bisetty et al., 2006).

Mechanism of Action

Target of Action

It’s worth noting that antimicrobials often target five key areas of bacterial metabolism: cell wall synthesis, protein synthesis, rna synthesis, dna synthesis, and intermediary metabolism .

Mode of Action

A related compound, perfluorocubane, has been shown to exhibit electron-accepting character, corroborated electrochemically and spectroscopically . This suggests that 4-fluorocubane-1-carboxylic Acid may also interact with its targets in a similar manner, potentially stabilizing DNA strand breaks .

Biochemical Pathways

The compound’s potential electron-accepting character suggests it may influence pathways involving electron transfer

Pharmacokinetics

Pharmacokinetic and pharmacodynamic features are important predictors of the therapeutic efficacy of a compound

Result of Action

The compound’s potential electron-accepting character suggests it may induce changes at the molecular level, potentially influencing dna stability .

properties

IUPAC Name |

4-fluorocubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGVUKWGPSBFGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145193-69-7 |

Source

|

| Record name | 8-fluorocubane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)

![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)